5-(Chloromethyl)-3-(3,5-dinitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-(3,5-dinitrophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a dinitrophenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 5-(Chloromethyl)-3-(3,5-dinitrophenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-(Chloromethyl)-3-(3,5-dinitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Chloromethyl)-3-(3,5-dinitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(3,5-dinitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-(Chloromethyl)-3-(3,5-dinitrophenyl)-1,2,4-oxadiazole include other oxadiazoles with different substituents. For instance:
5-(Methyl)-3-(3,5-dinitrophenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a chloromethyl group.
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a single nitro group instead of two.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
57611-17-3 |
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Molecular Formula |
C9H5ClN4O5 |
Molecular Weight |
284.61 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(3,5-dinitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5ClN4O5/c10-4-8-11-9(12-19-8)5-1-6(13(15)16)3-7(2-5)14(17)18/h1-3H,4H2 |
InChI Key |
RABAGTIZKOUKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NOC(=N2)CCl |
Origin of Product |
United States |
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